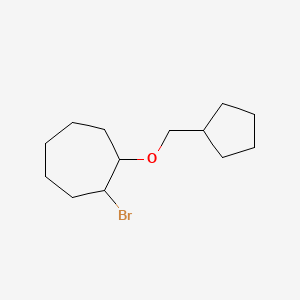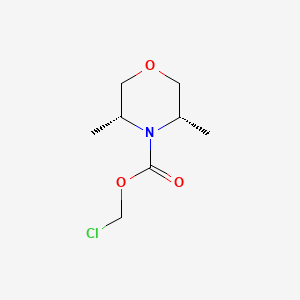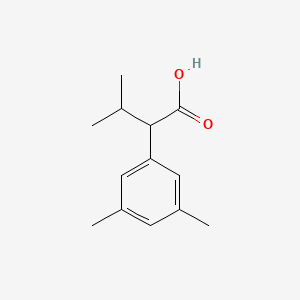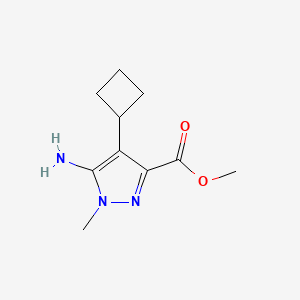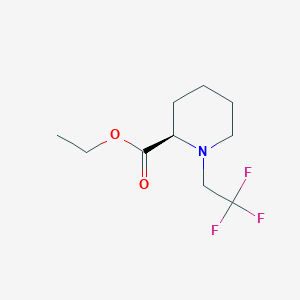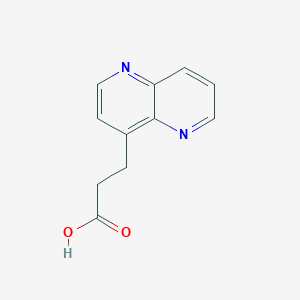
3-(1,5-Naphthyridin-4-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,5-Naphthyridin-4-yl)propanoic acid is a heterocyclic compound that belongs to the class of naphthyridines. Naphthyridines are known for their significant importance in medicinal chemistry due to their diverse biological activities . This compound features a propanoic acid moiety attached to the 4-position of a 1,5-naphthyridine ring, making it a valuable scaffold for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,5-Naphthyridin-4-yl)propanoic acid typically involves the condensation of 3-aminopyridine with diethyl methylenemalonate, followed by thermal cyclization to form the 1,5-naphthyridine core . The reaction conditions often include heating at elevated temperatures to facilitate cyclization and decarboxylation steps.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with a focus on scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction efficiency are commonly employed in industrial settings .
化学反応の分析
Types of Reactions: 3-(1,5-Naphthyridin-4-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield reduced forms of the naphthyridine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
科学的研究の応用
3-(1,5-Naphthyridin-4-yl)propanoic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 3-(1,5-Naphthyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .
類似化合物との比較
1,8-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.
Quinolines: Compounds with a similar heterocyclic structure but with a single nitrogen atom in the ring.
Isoquinolines: Similar to quinolines but with the nitrogen atom in a different position
Uniqueness: 3-(1,5-Naphthyridin-4-yl)propanoic acid is unique due to its specific substitution pattern and the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
特性
分子式 |
C11H10N2O2 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC名 |
3-(1,5-naphthyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O2/c14-10(15)4-3-8-5-7-12-9-2-1-6-13-11(8)9/h1-2,5-7H,3-4H2,(H,14,15) |
InChIキー |
LEACMNJBDONLHH-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=NC=CC(=C2N=C1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


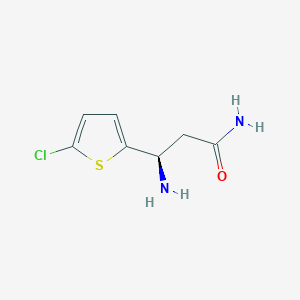
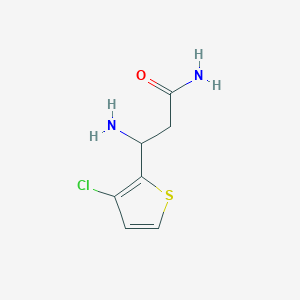
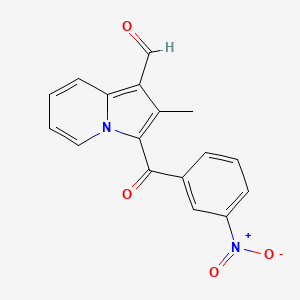


![3-[(1-Aminopropan-2-YL)oxy]propan-1-OL](/img/structure/B13074421.png)
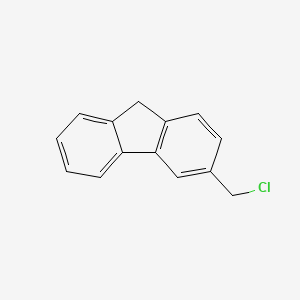
![1-[2-(Oxan-4-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074431.png)
